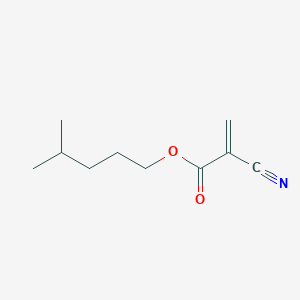

Isohexylcyanoacrylate

Description

Properties

CAS No. |

107811-81-4 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

4-methylpentyl 2-cyanoprop-2-enoate |

InChI |

InChI=1S/C10H15NO2/c1-8(2)5-4-6-13-10(12)9(3)7-11/h8H,3-6H2,1-2H3 |

InChI Key |

HFQQYIUTYJVYFZ-UHFFFAOYSA-N |

SMILES |

CC(C)CCCOC(=O)C(=C)C#N |

Canonical SMILES |

CC(C)CCCOC(=O)C(=C)C#N |

Other CAS No. |

107811-81-4 |

Synonyms |

PIHCA polyisohexylcyanoacrylate |

Origin of Product |

United States |

Synthetic Methodologies for Isohexylcyanoacrylate and Its Polymers

Monomer Synthesis Approaches

The synthesis of the isohexylcyanoacrylate monomer is a multi-step process that begins with the formation of a polymer intermediate, which is subsequently converted to the purified monomer.

The most established industrial method for synthesizing alkyl cyanoacrylates, including isohexylcyanoacrylate, is based on the Knoevenagel condensation reaction. scielo.org.mxdntb.gov.uaorganic-chemistry.orgresearchgate.netresearchgate.net This process involves two key stages:

Condensation and Polymerization: The synthesis begins with the reaction between isohexyl cyanoacetate (B8463686) and formaldehyde (B43269). This condensation reaction is typically base-catalyzed and results in the formation of a low-molecular-weight polymer or oligomer intermediate. scispace.com

Thermal Depolymerization (Cracking): The resulting prepolymer is then heated under high temperatures and reduced pressure in a process known as thermal depolymerization or "cracking". wisdomlib.orgethz.chmdpi.comtomorrow.bio This process reverses the polymerization, breaking down the polymer chains to yield the volatile isohexylcyanoacrylate monomer. wisdomlib.orgmdpi.com The monomer is distilled off from the reaction mixture, leaving behind non-volatile residues. Acidic stabilizers are often used during this stage to prevent premature repolymerization of the highly reactive monomer. scispace.com The crude monomer is then purified, typically through further distillation, to achieve the high purity required for subsequent polymerization and other applications.

| Parameter | Description | Typical Components/Conditions |

| Reactants | Starting materials for the condensation reaction. | Isohexyl Cyanoacetate, Formaldehyde |

| Catalyst | Base used to facilitate the Knoevenagel condensation. | Amines (e.g., Diethylamine), Diisopropylethylammonium acetate (B1210297) (DIPEAc) scielo.org.mxresearchgate.net |

| Depolymerization | Process to convert prepolymer to monomer. | High Temperature (e.g., 150-250°C), Reduced Pressure (Vacuum) wisdomlib.org |

| Stabilizers | Added during cracking to prevent repolymerization. | Acidic compounds (e.g., SO₂, Phosphoric Acid) scispace.com |

| Purification | Final step to isolate the pure monomer. | Fractional Distillation |

The Diels-Alder (DA) reaction is a powerful [4+2] cycloaddition in organic chemistry that can be used to form reversible covalent bonds. mdpi.comresearchgate.netmdpi.comrsc.orgresearchgate.net This reversibility makes it a useful strategy for protecting reactive functional groups. In the context of acrylate (B77674) synthesis, a reactive dienophile (the acrylate) can be reacted with a diene (e.g., furan, cyclopentadiene) to form a stable cyclic adduct. mdpi.com This "protects" the acrylate's double bond from unwanted reactions, such as premature polymerization.

The protected monomer can then be subjected to other chemical modifications. Subsequently, the original acrylate monomer can be regenerated by applying heat, which initiates a retro-Diels-Alder (rDA) reaction, breaking the adduct apart and releasing the diene and the dienophile. researchgate.netresearchgate.net

While the DA/rDA strategy is widely explored for creating self-healing polymers and thermally reversible cross-linked networks, its application as a primary synthetic route for producing simple monomers like isohexylcyanoacrylate is not extensively documented. researchgate.netresearchgate.net The conventional Knoevenagel condensation followed by thermal cracking remains the more direct and common approach. However, the DA methodology represents a potential, albeit more complex, route for synthesizing specialized or functionalized acrylate monomers where protection of the double bond is necessary during intermediate synthetic steps.

Polymerization Techniques for Poly(isohexylcyanoacrylate)

Due to the high reactivity of the monomer, the polymerization of isohexylcyanoacrylate is almost exclusively conducted via anionic mechanisms. Various heterophase polymerization techniques in aqueous media have been developed to control the reaction and produce polymer nanoparticles.

Emulsion polymerization is a widely used technique for producing poly(alkyl cyanoacrylate) (PACA) nanoparticles. researchgate.netresearchgate.net In this method, the water-insoluble isohexylcyanoacrylate monomer is dispersed in an aqueous phase with the aid of a surfactant. The polymerization is typically initiated by hydroxide (B78521) ions (OH⁻) present in the water, which attack the electron-deficient double bond of the monomer. researchgate.netresearchgate.net

To manage the extremely high reactivity of cyanoacrylates and prevent uncontrolled, bulk polymerization, the reaction is often carried out in a highly acidic medium (e.g., pH 2-3) by adding acids like HCl. scispace.comacs.org The low pH reduces the concentration of initiating hydroxide ions, thereby slowing the polymerization rate and allowing for the controlled formation of nanoparticles. researchgate.netacs.org

A variation of this technique is seeded emulsion polymerization , where a small amount of pre-formed polymer latex particles (a "seed") is added to the reactor at the beginning of the process. chemical-associates.co.ukmdpi.commdpi.comscience.gov The added monomer then polymerizes onto these existing seed particles rather than forming new nuclei. This approach offers better control over the final particle size and distribution, improves batch-to-batch reproducibility, and enhances latex stability by removing the uncertainties of the initial particle nucleation stage. chemical-associates.co.uk

Miniemulsion polymerization is a distinct form of heterophase polymerization particularly well-suited for very hydrophobic monomers like isohexylcyanoacrylate. cmu.edutue.nltue.nlresearchgate.net This technique relies on subjecting the monomer/water/surfactant mixture to high shear forces (e.g., ultrasonication or high-pressure homogenization) to create a stable dispersion of submicron monomer droplets (typically 50-500 nm in diameter). cmu.edu

Unlike conventional emulsion polymerization where nucleation occurs in micelles, in miniemulsion polymerization, the monomer droplets themselves act as the primary loci for polymerization (droplet nucleation). cmu.edutue.nl This minimizes the need for the hydrophobic monomer to diffuse through the aqueous phase, which is often a rate-limiting step for such monomers in traditional emulsion systems. beilstein-journals.org The stability of these droplets against degradation via Ostwald ripening is maintained by adding a highly water-insoluble co-stabilizer (hydrophobe) to the monomer phase. Miniemulsion polymerization has been successfully employed to synthesize various PACA nanoparticles for applications such as drug delivery. nih.govnih.gov

| Feature | Emulsion Polymerization | Miniemulsion Polymerization |

| Nucleation Site | Primarily monomer-swollen micelles. | Primarily monomer droplets. cmu.edutue.nl |

| Monomer Transport | Diffusion through the aqueous phase from large monomer droplets to micelles is required. | Minimized; polymerization occurs within the initial droplets. cmu.edu |

| Droplet Size | Large, unstable monomer droplets (>1000 nm). | Small, stable monomer nanodroplets (50-500 nm). cmu.edu |

| Stabilization | Surfactant above critical micelle concentration (CMC). | Surfactant and a co-stabilizer (hydrophobe) are used to prevent coalescence and Ostwald ripening. cmu.edu |

| Suitability | Less efficient for highly hydrophobic monomers. | Highly suitable for hydrophobic monomers. cmu.edutue.nltue.nlresearchgate.net |

| Energy Input | Requires low shear (stirring). | Requires high shear (e.g., ultrasonication) to form the miniemulsion. cmu.edu |

The polymerization of isohexylcyanoacrylate proceeds via a rapid anionic chain-growth mechanism due to the presence of two strong electron-withdrawing groups (cyano and ester) attached to the same carbon of the double bond. scispace.com This electronic structure makes the other carbon of the double bond (the terminal methylene (B1212753) group) highly susceptible to nucleophilic attack.

The mechanism in an aqueous medium can be summarized in three steps:

Initiation: The polymerization is initiated by a nucleophile, typically a hydroxide ion (OH⁻) from water. researchgate.netresearchgate.net The hydroxide ion attacks the terminal methylene carbon of the isohexylcyanoacrylate monomer, forming a carbanion. researchgate.netresearchgate.net

Propagation: The newly formed carbanion is a potent nucleophile that rapidly attacks the terminal methylene carbon of another monomer molecule. researchgate.netresearchgate.net This process repeats, leading to the rapid growth of the polymer chain. researchgate.netresearchgate.net In some systems, this can exhibit characteristics of a "living" polymerization, where the anionic chain end remains active. researchgate.netmdpi.com

Termination: In aqueous systems, the polymerization is typically terminated by mobile protons (H⁺) present in the water, which neutralize the propagating carbanionic chain end. researchgate.netresearchgate.net The presence of strong acids can also effectively terminate the chain reaction. acs.org

Research has detailed the synthesis of poly(isohexylcyanoacrylate) (PIHCA) nanoparticles through this mechanism. researchgate.netresearchgate.net

| Parameter | Value/Condition | Reference |

| Monomer | Isohexylcyanoacrylate | researchgate.netresearchgate.net |

| Polymerization Medium | Water | researchgate.netresearchgate.net |

| Monomer to Water Ratio | 1 mL monomer to 15 mL water | researchgate.netresearchgate.net |

| Temperature | 40°C | researchgate.netresearchgate.net |

| Reaction Time | 1 hour 30 minutes | researchgate.netresearchgate.net |

| Agitation | 1200 rpm magnetic stirring | researchgate.netresearchgate.net |

| Outcome | Milky suspension of poly(isohexylcyanoacrylate) nanoparticles | researchgate.netresearchgate.net |

Interfacial Polymerization

Interfacial polymerization is a method employed for the synthesis of poly(alkyl cyanoacrylate) nanoparticles. This process occurs at the interface between two immiscible phases, typically an aqueous phase and an organic phase consisting of the monomer. For isohexylcyanoacrylate, as with other alkyl cyanoacrylates, this technique is predominantly used to produce nanospheres or nanocapsules for various applications.

The polymerization is typically carried out in an acidic aqueous medium (pH ≈ 3) which contains a surfactant or colloidal stabilizing agent. nih.gov The isohexylcyanoacrylate monomer is added to this aqueous phase, where it disperses to form droplets. The polymerization is initiated at the surface of these monomer droplets. The mechanism is anionic, initiated by hydroxide ions (OH⁻) from the water, which act as the nucleophile attacking the electron-deficient β-carbon of the cyanoacrylate monomer. nih.govresearchgate.netresearchgate.net The presence of a strong acid in the aqueous phase is crucial to control the otherwise extremely rapid anionic polymerization, allowing for the formation of discrete nanoparticles rather than a bulk polymer mass. nih.govresearchgate.net

The rate of polymerization for higher homologs like isohexylcyanoacrylate can be influenced by the specific interface. For instance, on biological substrates, higher alkyl cyanoacrylates have been observed to exhibit very rapid polymerization rates compared to their behavior on a pure water interface. dtic.mil This is attributed to potentially higher concentrations of initiating species (catalysts) at these biological interfaces or enhanced solubilization of the monomer, making catalyst sites more accessible. dtic.mil

Key parameters that influence the final polymer and particle characteristics in this process include the pH of the aqueous medium, the type and concentration of the surfactant, and the reaction temperature. researchgate.net

| Component | Role | Examples/Conditions |

|---|---|---|

| Monomer Phase | Organic phase, reactant | Isohexylcyanoacrylate |

| Continuous Phase | Aqueous phase | Water, typically acidified (e.g., with HCl) |

| pH | Controls polymerization rate | Acidic, typically pH 1-5 nih.govresearchgate.net |

| Initiator | Initiates anionic polymerization | Hydroxide ions (OH⁻) from the aqueous phase |

| Stabilizer | Prevents particle aggregation | Surfactants (e.g., dextran (B179266), poloxamers) |

Controlled Radical Polymerization Methods (e.g., RAFT)

Controlled/living radical polymerization (CRP) techniques, particularly Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been successfully adapted for alkyl 2-cyanoacrylates like isohexylcyanoacrylate. nih.govresearchgate.netbohrium.comnih.gov These methods offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures such as block copolymers.

A significant challenge in the radical polymerization of cyanoacrylates is their extreme susceptibility to rapid anionic polymerization. nih.govresearchgate.netbohrium.comnih.gov Therefore, all RAFT polymerizations of these monomers must be conducted under strictly acidic conditions to suppress the anionic pathway. This is achieved by adding a potent anionic polymerization inhibitor to the reaction mixture. nih.govmdpi.com

The RAFT process for isohexylcyanoacrylate involves a conventional radical initiator and a chain transfer agent (CTA), also known as a RAFT agent. Given that the propagating radical of a cyanoacrylate is a tertiary radical, a bulky and effective macro-RAFT agent is often employed. mdpi.com Research has demonstrated the use of a poly(methyl methacrylate) (pMMA) based macro-CTA to successfully control the polymerization of cyanoacrylates. mdpi.com The process is initiated by the thermal decomposition of a radical initiator, such as 1,1′-Azobis(cyclohexanenitrile) (ACN). The resulting radicals initiate monomer polymerization, and the growing polymer chains are reversibly deactivated by the RAFT agent, establishing an equilibrium between active and dormant species that allows for controlled polymer growth.

Successful RAFT polymerization of alkyl cyanoacrylates has yielded block copolymers with well-defined structures and relatively low polydispersity indices (PDI or Mw/Mn < 1.38). researchgate.net The "living" nature of the resulting polymers can be confirmed through chain extension experiments, where the addition of a second monomer leads to the formation of a block copolymer. researchgate.net

| Component | Function | Specific Examples |

|---|---|---|

| Monomer | Building block of the polymer | Isohexylcyanoacrylate |

| Radical Initiator | Generates initial radicals | 1,1′-Azobis(cyclohexanenitrile) (ACN), 2,2′-Azobis(isobutyronitrile) (AIBN) mdpi.comsigmaaldrich.com |

| Chain Transfer Agent (CTA) | Controls the polymerization | Bulky macro-RAFT agents (e.g., pMMA-CTA), 2-Cyano-2-propyl benzodithioate mdpi.comsigmaaldrich.com |

| Anionic Stabilizer | Inhibits anionic polymerization | 1,3-Propanesultone nih.govmdpi.com |

| Solvent | Reaction medium | Toluene, Acetonitrile nih.gov |

| Temperature | Affects initiation rate | Typically 65–95 °C nih.govmdpi.com |

Influence of Initiators and Stabilizers on Polymerization Process

The polymerization of isohexylcyanoacrylate is uniquely sensitive to both initiators and stabilizers due to its dual reactivity, being susceptible to both extremely rapid anionic polymerization and slower free-radical polymerization. nih.govgoogle.com Proper control over the polymerization process requires a carefully balanced system of stabilizers to inhibit unwanted reactions and a specific initiator to drive the desired mechanism.

Stabilizers: To achieve a stable monomer formulation with a practical shelf-life, a dual stabilization system is essential:

Anionic Polymerization Inhibitors: These are acidic compounds that neutralize the trace amounts of basic or nucleophilic species (like moisture) that can initiate catastrophic anionic polymerization. google.comafinitica.comafinitica.com Strong protonic acids or Lewis acids are used. Without these, the monomer would polymerize almost instantly upon exposure to ambient conditions. Examples include sulfur dioxide (SO₂), sulfonic acids (e.g., p-toluenesulfonic acid), and other strong acids like sulfuric or perchloric acid. google.comgoogle.com Acid chelates, such as those formed from boric acid and a polyhydroxy compound like pyrogallol, have also been employed as effective anionic stabilizers. afinitica.comafinitica.com

Free-Radical Polymerization Inhibitors: These are added to prevent premature polymerization initiated by radicals, which can be generated by heat, light, or oxygen. google.comgoogle.com These stabilizers are typically phenolic compounds that act as radical scavengers. Common examples include hydroquinone, p-methoxyphenol (MEHQ), and butylated hydroxyanisole (BHA). google.com They are typically used in parts-per-million (ppm) concentrations. google.com

Initiators: The choice of initiator is dictated by the desired polymerization pathway (anionic or radical):

Anionic Initiators: Due to the high electrophilicity of the cyanoacrylate monomer, weak bases and nucleophiles are effective initiators for anionic polymerization. nih.gov This includes species like water (hydroxyl ions), alcohols, amines, and phosphines. nih.gov In many contexts, such as adhesive applications or interfacial polymerization, the initiator is a weak base present on a substrate or in the reaction medium. dtic.mil

Radical Initiators: To achieve radical polymerization (including controlled methods like RAFT), a conventional radical initiator is required. nih.govyoutube.com These are compounds that generate radicals upon thermal or photochemical decomposition. The most common thermal initiators used for cyanoacrylates are azo compounds, such as 2,2′-azobis(isobutyronitrile) (AIBN), and organic peroxides like benzoyl peroxide (BPO). mdpi.comsigmaaldrich.comtcichemicals.com Crucially, these initiators are only effective for cyanoacrylates when a strong anionic stabilizer is present in the system to completely suppress the much faster anionic pathway. nih.govnih.gov

Polymerization Kinetics and Mechanisms of Isohexylcyanoacrylate Monomer

Kinetic Studies of Alpha-Cyanoacrylate Polymerization

Kinetic studies of α-cyanoacrylates are fundamental to understanding their rapid polymerization. These monomers are distinguished by the presence of two strong electron-withdrawing groups—the nitrile (-CN) and the ester (-COOR) group—attached to the same carbon atom of the double bond. This electronic structure makes the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack, which initiates polymerization. nih.gov

Polymerization can proceed through different mechanisms, including anionic and radical pathways. However, the anionic route is the most common and rapid, often initiated by weak bases like water or alcohols. pcbiochemres.comraajournal.com Radical polymerization is also possible but requires acidic conditions to suppress the dominant anionic reaction. nih.gov Kinetic analyses have determined that the polymerization rates are exceptionally high. For instance, studies on n-butyl 2-cyanoacrylate in solution have reported propagation rate coefficients (kₚ) in the vicinity of 10⁶ L·mol⁻¹·s⁻¹. nih.gov

The degradation rate of resulting poly(alkylcyanoacrylate) nanoparticles has been observed to be dependent on the length of the alkyl chain, decreasing from methyl- and ethyl- to isobutyl- and isohexylcyanoacrylate. researchgate.net Nanoparticles formulated from poly(isohexyl cyanoacrylate) through anionic emulsion polymerization have shown promise in biomedical applications, such as in clinical trials for liver cancer treatment. nih.govacs.org

Investigation of Reaction Mechanisms

The predominant reaction mechanism for isohexylcyanoacrylate is anionic polymerization, which proceeds via chain growth. This process is highly sensitive to environmental factors and can be described by specific rate constants and activation energies.

The anionic polymerization of α-cyanoacrylates is typically initiated by nucleophiles, even very weak ones such as the hydroxyl ions present in ambient moisture. pcbiochemres.comwikipedia.org The process unfolds as follows:

Initiation: A nucleophile (Nu⁻) attacks the electron-deficient β-carbon of the isohexylcyanoacrylate monomer. This breaks the carbon-carbon double bond and forms a carbanion on the α-carbon. nih.govpcbiochemres.com

Propagation: The newly formed carbanion, which is the propagating species, is stabilized by resonance through the adjacent cyano and ester groups. nih.govsioc-journal.cn This carbanion then rapidly attacks another monomer molecule, adding to the polymer chain and regenerating the carbanionic active center at the new chain end. This step repeats, leading to the formation of long polymer chains. pcbiochemres.com

Termination: The polymerization can be terminated by acidic species, which protonate the propagating carbanion, quenching the reaction. pcbiochemres.comnih.gov Strong acids can halt the polymerization entirely, while weak acids may only slow it down. pcbiochemres.com In the absence of terminating agents, the polymerization can exhibit "living" characteristics, where the active chain ends remain capable of further propagation. pcbiochemres.com

This mechanism is responsible for the rapid curing of cyanoacrylate adhesives when exposed to surface moisture. nih.gov

Environmental conditions, particularly the presence of moisture and the pH of the medium, exert a strong influence on the polymerization rate of α-cyanoacrylates.

Moisture and Nucleophiles: As the primary initiator for anionic polymerization, even trace amounts of water or other weak nucleophiles on a substrate surface can trigger rapid polymerization. pcbiochemres.comwikipedia.org This is the fundamental principle behind their use as instant adhesives.

pH: The pH of the reaction environment is a critical control parameter. Anionic polymerization is catalyzed by bases and inhibited by acids. Studies on the polymerization of ethyl cyanoacrylate in aqueous media have shown that particle size can be controlled by adjusting the pH. researchgate.net For example, an inverse relationship between particle size and pH in the range of 1.0 to 1.75 has been identified. researchgate.net Strong acids can completely stop the reaction by neutralizing the anionic initiators and propagating species. pcbiochemres.com Density functional theory (DFT) studies on ethyl α-cyanoacrylate have shown that solvent effects, particularly in polar solvents, can lower the activation energy for initiation, potentially making the reaction barrierless. sioc-journal.cn

For the radical polymerization of ethyl 2-cyanoacrylate (ECA) at 30 °C, conducted under conditions to suppress the anionic pathway, the following rate constants have been determined. nih.gov

| Parameter | Value (Inhibitor: Acetic Acid) | Value (Inhibitor: 1,3-propanesultone) |

| Propagation Rate Constant (kₚ) | 1622 L·mol⁻¹·s⁻¹ | 1610 L·mol⁻¹·s⁻¹ |

| Termination Rate Constant (kₜ) | 4.11 × 10⁸ L·mol⁻¹·s⁻¹ | 4.04 × 10⁸ L·mol⁻¹·s⁻¹ |

This interactive table shows the rate constants for the radical polymerization of ethyl 2-cyanoacrylate, which serves as a reference for the reactivity of alpha-cyanoacrylates.

For the anionic polymerization initiated by water, DFT calculations for ethyl α-cyanoacrylate have estimated the activation energy in the gas phase to be 13.83 kJ/mol, with an initiation rate constant on the order of 10¹⁰ s⁻¹. sioc-journal.cn This low activation energy underscores the extremely high reaction velocity of anionic cyanoacrylate polymerization. The rate constants for anionic polymerization are also known to decrease as the polymer chain length increases, which is attributed to the intramolecular coordination of the counterion with the ester groups along the polymer backbone. researchgate.net

Control of Polymerization Process and Product Attributes

Controlling the polymerization of isohexylcyanoacrylate is essential for its practical application, whether as an adhesive or for creating polymeric nanoparticles for medical use. acs.orgwikipedia.org Several strategies are employed to manage the reaction and define the final product's characteristics.

Stabilizers: To prevent premature polymerization during storage, acidic stabilizers are added to the monomer formulation. These weak acids inhibit the anionic polymerization initiated by trace moisture. pcbiochemres.comwikipedia.org

Initiator Systems: The choice of initiator can allow for a "living" polymerization, enabling the synthesis of polymers with well-defined molecular weights and block copolymers. For example, frustrated Lewis pairs have been used to promote controlled living ionic polymerization of cyanoacrylates, significantly slowing the reaction compared to conventional initiators and allowing for sequential monomer addition. rsc.orgrsc.org

Reaction Conditions: The monomer dosing rate in a semicontinuous polymerization process can be used to control the final particle size and molecular weight of the polymer. researchgate.net Higher monomer addition rates can lead to different particle size distributions. researchgate.net The temperature also affects the cure speed; higher temperatures generally accelerate the polymerization. pcbiochemres.com

Product Attributes: By manipulating these factors, key product attributes can be tailored. The molecular weight of the polymer is influenced by the monomer-to-initiator ratio and the presence of chain transfer or termination agents. researchgate.netrsc.org In emulsion polymerization, parameters like pH and monomer feed rate directly impact the size of the resulting nanoparticles. researchgate.netresearchgate.net The length of the alkyl ester chain (e.g., isohexyl) also affects the properties of the final polymer, including its degradation rate and toxicity profile. researchgate.netgoogle.com

Material Science Characterization of Poly Isohexylcyanoacrylate Systems

Morphological Analysis of Polymeric Structures (e.g., Nanospheres, Nanocapsules)

The morphology of PIHCA polymeric structures, which primarily include nanospheres and nanocapsules, is a key determinant of their functionality. These structures are typically formed through polymerization processes in aqueous media. researchgate.net

Nanospheres are solid, matrix-like particles, whereas nanocapsules possess a core-shell structure with a liquid (often oily) core surrounded by a polymeric shell. afinitica.com The formation of either nanospheres or nanocapsules can be influenced by the preparation method. For instance, interfacial polymerization in oil-in-water emulsions is a common method for producing nanocapsules. afinitica.com

Surface Feature Characterization

The surface charge is often evaluated by measuring the zeta potential, which provides information about the electrostatic potential at the particle's surface. scispace.com This property is crucial for the physical stability and redispersibility of the polymer dispersion. japer.in Studies on various poly(alkylcyanoacrylate) (PACA) particles, including PIHCA, have shown that they possess a negative surface charge. scispace.com

Surface hydrophobicity can be assessed by various methods, including the measurement of contact angles on polymer films. scispace.com The length of the alkyl chain in PACA polymers can influence their surface hydrophobicity. scispace.com The surface properties of these nanoparticles can be modified by coating them with surfactants, which can enhance their stability in physiological media. port.ac.uk

Structural Analysis via Spectroscopic and Microscopic Methods

A comprehensive structural analysis of PIHCA systems involves the use of a combination of spectroscopic and microscopic techniques to elucidate their composition and architecture at the molecular and nanoscale levels.

Electron Microscopy (e.g., SEM, TEM, STEM)

Electron microscopy techniques are indispensable for the direct visualization of PIHCA nanoparticles, providing detailed information about their size, shape, and morphology. scribd.comnih.gov

Scanning Electron Microscopy (SEM) is used to examine the surface morphology of materials. polymersolutions.com In the context of PIHCA, SEM analysis has been used to confirm the spherical shape of nanoparticles. nih.gov

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the observation of the internal structure of nanoparticles, which is particularly useful for distinguishing between nanospheres and nanocapsules. afinitica.compolymersolutions.com For instance, TEM has been used to visualize the spherical shape of drug-loaded PIHCA nanoparticles. afinitica.com

These techniques are often used in conjunction to provide a comprehensive understanding of the nanoparticle morphology. polymersolutions.com

X-ray Based Characterization (e.g., XPS)

X-ray based techniques provide valuable information about the elemental composition and chemical states of the atoms at the surface of PIHCA nanoparticles.

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that can identify the specific chemical groups present on the surface of nanoparticles. japer.in This is particularly important for confirming the presence of surface modifications or coatings.

Advanced Spectroscopic Techniques (e.g., FTIR, NMR, EPR)

Advanced spectroscopic techniques are employed to probe the molecular structure and chemical bonding within PIHCA systems.

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the polymer, confirming the chemical structure of PIHCA. researchgate.net It can also be used to investigate the interactions between the polymer and any encapsulated substances. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and stereochemistry of the polymer chains. researchgate.net Both 1H and 13C NMR are used for the structural characterization of PACA nanoparticles. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy , while less commonly reported for PIHCA specifically, can be used to study materials with unpaired electrons, which could be relevant in certain contexts of nanoparticle formulation or degradation studies.

Particle Size and Distribution Analysis

The particle size and size distribution are critical quality attributes of PIHCA nanoparticle systems, as they significantly influence their in vivo distribution, cellular uptake, and drug release kinetics. japer.in

Several techniques are available for determining the particle size distribution of nanoparticles. microtrac-mrb.cnDynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), is a widely used method for measuring the average particle diameter and the polydispersity index (PDI). researchgate.netscispace.com The PDI is a measure of the broadness of the size distribution, with values close to zero indicating a monodisperse or very narrow distribution. scispace.commicrotrac-mrb.cn

For PIHCA nanoparticles, DLS measurements have shown that it is possible to produce particles with a very narrow size distribution. scispace.com The typical size of PACA nanoparticles, including PIHCA, can range from approximately 50 to 300 nm. afinitica.com

Below is a table summarizing typical characterization data for Poly(alkylcyanoacrylate) nanoparticles, including PIHCA, based on findings from various studies.

| Characterization Parameter | Typical Findings for Poly(alkylcyanoacrylate) Nanoparticles | References |

| Morphology | Spherical nanospheres or core-shell nanocapsules | afinitica.com, nih.gov |

| Surface Charge (Zeta Potential) | Negative | scispace.com |

| Particle Size (Diameter) | 50 - 300 nm | afinitica.com |

| Polydispersity Index (PDI) | Narrow distribution (PDI often < 0.1) | scispace.com |

Molecular Weight and Polydispersity Determination

The molecular weight and polydispersity of poly(isohexylcyanoacrylate) (PIHCA) are critical parameters that influence the physicochemical properties and in vivo performance of nanoparticle systems. The determination of these characteristics is primarily accomplished through size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC).

Research has shown that the synthesis conditions play a crucial role in determining the final molecular weight of the polymer. Specifically, the concentration of sulfur dioxide (SO2), a polymerization inhibitor, has a significant effect on the resulting molecular weight of PIHCA. researchgate.net This highlights the importance of controlling reaction parameters to achieve reproducible batches with desired characteristics. researchgate.net

Size exclusion chromatography is a widely used technique to determine the polymer's average molar mass. researchgate.net In a typical SEC analysis, the polymer is dissolved in a suitable solvent, such as tetrahydrofuran (B95107), and passed through a column packed with porous gel. researchgate.net The separation is based on the hydrodynamic volume of the polymer chains, with larger molecules eluting faster than smaller ones. The system is calibrated using polymer standards, such as polystyrene, with known molar masses to construct a calibration curve for determining the molecular weight of the sample. researchgate.net For instance, one study utilized a Shodex KF 802.5 column with an exclusion limit of 2 × 10⁴ g/mol , using tetrahydrofuran as the eluant at 35°C. researchgate.net

The polydispersity index (PDI) is a measure of the breadth of the molecular weight distribution in a polymer sample. A PDI value of 1.0 indicates a perfectly monodisperse sample, where all polymer chains have the same length. For poly(isohexylcyanoacrylate) nanoparticles, a very narrow size distribution has been reported, with a polydispersity index of approximately 0.05, which is comparable to that of monodisperse standard latex. uni-regensburg.de Other studies on poly(alkyl cyanoacrylate) (PACA) nanoparticles have reported PDI values of ≤ 0.19. researchgate.net

Table 1: Molecular Weight and Polydispersity Data for Poly(alkylcyanoacrylate) Systems This table is interactive. You can sort and filter the data.

| Polymer | Analytical Method | Parameter | Value | Source(s) |

|---|---|---|---|---|

| Poly(isohexylcyanoacrylate) | Size Exclusion Chromatography (SEC/GPC) | Molar Mass | Determined relative to polystyrene standards | researchgate.net |

| Poly(isohexylcyanoacrylate) | Photon Correlation Spectroscopy (PCS) | Polydispersity Index (PDI) | ~ 0.05 | uni-regensburg.de |

| Poly(alkyl cyanoacrylate) | Dynamic Light Scattering (DLS) | Polydispersity Index (PDI) | ≤ 0.19 | researchgate.net |

| Poly(butyl cyanoacrylate) | Size Exclusion Chromatography (SEC) | Average Molecular Weight (Mn) | 48,000–53,000 g/mol | nih.gov |

| Poly(ethyl cyanoacrylate) | Photon Correlation Spectroscopy (PCS) | Polydispersity Index (PDI) | ~ 0.05 | uni-regensburg.de |

Quantitative Analytical Methods for Polymeric Materials

A range of quantitative analytical methods is employed to characterize poly(isohexylcyanoacrylate) systems, ensuring quality, consistency, and performance. These techniques are essential for determining polymer concentration, molecular weight distribution, and the quantity of encapsulated substances.

Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC) is a cornerstone technique for the quantitative analysis of polymers. lcms.cz It is essential for assessing the molecular weight distribution, which influences many physical properties of the polymer. lcms.cz Generally, higher molecular weight is associated with enhanced performance, while a broader distribution can affect processing. lcms.cz GPC/SEC systems, often equipped with detectors like a differential refractive index detector, provide quantitative data on the molar mass and its distribution. researchgate.netkinampark.com

Nuclear Magnetic Resonance (NMR) Spectroscopy serves as a powerful tool for polymer analysis. sigmaaldrich.com Proton NMR (¹H NMR) can be utilized for the quantitative determination of the number-average molecular weight (Mn) through end-group analysis, particularly for polymers with Mn values under 3,000 g/mol . sigmaaldrich.com This method relies on the ability to identify and accurately integrate the signals from protons on the polymer end-groups and compare them to the signals from the repeating monomer units. sigmaaldrich.com ¹H NMR has been applied to the analysis of poly(isohexylcyanoacrylate) nanoparticles. scholaris.ca

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method used for the quantification of encapsulated substances within the polymer matrix. For example, to determine the amount of a drug loaded into nanoparticles, the particles can be dissolved in a solvent like acetone (B3395972) to release the drug. nih.gov The extracted drug is then quantified using an LC-MS/MS system, which separates the compound chromatographically before detection by mass spectrometry. nih.gov

Capillary Electrophoresis has been identified as a suitable method for the quantitative determination of drug concentrations in nanoparticle formulations. helsinki.fi This technique offers another avenue for assessing the loading efficiency of therapeutic agents within poly(isohexylcyanoacrylate) carriers. helsinki.fi

Table 2: Overview of Quantitative Analytical Methods for Poly(isohexylcyanoacrylate) Systems This table is interactive. You can sort and filter the data.

| Analytical Method | Application | Quantified Parameter | Source(s) |

|---|---|---|---|

| Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC) | Polymer Characterization | Molecular weight distribution, Average molar mass | researchgate.netlcms.czkinampark.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Polymer Structural and End-Group Analysis | Number-average molecular weight (Mn) | sigmaaldrich.comscholaris.ca |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Drug Loading Quantification | Concentration of encapsulated drug | nih.gov |

Degradation Pathways and Mechanisms of Poly Isohexylcyanoacrylate Materials

Hydrolytic Degradation Mechanisms of Ester Bonds

The principal mechanism for the breakdown of poly(alkylcyanoacrylate) (PACA) polymers, including PIHCA, is the hydrolytic cleavage of the ester bonds in the alkyl side chains. researchgate.netscholaris.ca This reaction occurs in an aqueous environment and results in the formation of isohexanol and poly(cyanoacrylic acid). researchgate.net The latter is water-soluble and can be eliminated from the body through renal filtration. researchgate.net

This degradation process is often characterized as surface erosion, where the breakdown primarily occurs at the interface between the polymer matrix and the aqueous medium. researchgate.netresearchgate.net The rate of this hydrolytic degradation is significantly dependent on the chemical structure of the polymer, particularly the length of the alkyl ester side chain. researchgate.netnih.gov

Key Research Findings:

Studies have consistently shown that the rate of hydrolytic degradation decreases as the length of the alkyl side chain increases. nih.gov

Consequently, poly(isohexylcyanoacrylate) degrades more slowly than its counterparts with shorter alkyl chains, such as poly(ethylcyanoacrylate) and poly(isobutylcyanoacrylate). nih.gov

This inverse relationship between chain length and degradation speed is a critical factor in designing nanoparticles with specific release profiles.

| Polymer Type | Relative Degradation Rate |

| Poly(methylcyanoacrylate) | Fastest |

| Poly(ethylcyanoacrylate) | Fast |

| Poly(isobutylcyanoacrylate) | Slow |

| Poly(isohexylcyanoacrylate) | Slowest |

| This table illustrates the general trend of decreasing degradation rate with increasing alkyl chain length in poly(alkylcyanoacrylate) materials, based on findings from comparative studies. nih.govworldwidejournals.com |

Enzymatic Degradation Processes

While hydrolytic degradation can occur in enzyme-free media, the process is significantly accelerated in biological environments due to the presence of enzymes, particularly esterases. researchgate.netscispace.comnih.gov These enzymes catalyze the hydrolysis of the ester linkage in the PIHCA side chain, leading to a more rapid breakdown of the polymer matrix. researchgate.netnih.gov

This enzymatic erosion is a key pathway for the in vivo degradation of PIHCA nanoparticles. scispace.com Research has demonstrated a direct correlation between the concentration of enzymes and the rate of polymer degradation. researchgate.netresearchgate.net The release of drugs encapsulated within these nanoparticles has been shown to correlate directly with the rate of this enzyme-catalyzed polymer degradation. nih.gov

Unzipping Depolymerization Phenomena

Unzipping depolymerization is another recognized degradation pathway for PACA polymers. researchgate.networldwidejournals.comresearchgate.net This mechanism involves a chain-end initiated, stepwise release of monomer units from the polymer backbone. It is distinct from the side-chain hydrolysis mentioned previously.

The process can be initiated by a base, and in biological media, the amino acids of proteins can trigger this reaction. worldwidejournals.com This leads to the breakdown of the polymer chain, which may be followed by immediate repolymerization to form polymers of a lower molecular weight. worldwidejournals.com Additionally, studies on other poly(alkylcyanoacrylates) have noted that heating can induce degradation through a radical unzipping pathway, which also generates monomer. nih.gov

Inverse Knoevenagel Condensation Reaction in Degradation

A more specific degradation route for PACA polymers is the inverse Knoevenagel condensation reaction. researchgate.networldwidejournals.comresearchgate.net This pathway is relevant if hydroxyl ions are used as the initiator during the initial polymerization process. worldwidejournals.com This method of initiation results in polymer chains that terminate with an α-hydroxyl group.

The hydrolysis of these specific polymer chains can then proceed via an inverse Knoevenagel condensation, yielding alkyl cyanoacetate (B8463686) and formaldehyde (B43269) as degradation products. researchgate.networldwidejournals.com It is important to note that the conventional formaldehyde-producing degradation route has been observed to have very low efficiency in some studies of related PACA polymers. nih.gov

Influence of Polymer Architecture and Environmental Conditions on Degradation Rate

The rate at which poly(isohexylcyanoacrylate) materials degrade is not static but is governed by a combination of intrinsic polymer properties and external environmental factors.

Polymer Architecture:

Alkyl Chain Length: As established, this is a dominant factor. The longer isohexyl group in PIHCA results in a slower degradation rate compared to PACAs with shorter alkyl chains. nih.govworldwidejournals.com This is attributed to increased hydrophobicity and steric hindrance, which impede water and enzyme access to the ester bond.

Molecular Weight: The molecular weight of the polymer has a significant impact on the degradation profile. researchgate.net Generally, polymers with a lower molecular weight tend to degrade more rapidly than those with a higher molecular weight. frontiersin.org

Particle Size and Morphology: The physical form of the polymer, such as nanoparticles, influences degradation. nih.gov Nanoparticles present a very high surface-area-to-volume ratio, which can facilitate surface erosion processes. nih.gov The degradation of larger devices can be heterogeneous, with the interior degrading faster than the surface, a phenomenon less pronounced in smaller particles. nih.gov

Environmental Conditions:

pH: The pH of the surrounding medium has a marked effect on the hydrolytic degradation rate. researchgate.netupc.edu Degradation can be enhanced in both basic and acidic conditions compared to a neutral pH.

Temperature: Like most chemical reactions, the rate of degradation is temperature-dependent, with higher temperatures generally accelerating the process. upc.edu

Enzyme Presence and Concentration: In biological systems, the presence and concentration of enzymes like esterases are critical determinants of the degradation speed, often overshadowing simple hydrolysis. researchgate.netscispace.comresearchgate.net

| Factor | Influence on Degradation Rate of PIHCA |

| Polymer Architecture | |

| Longer Alkyl Chain (e.g., Isohexyl) | Decreases rate nih.gov |

| Higher Molecular Weight | Decreases rate researchgate.netfrontiersin.org |

| Environmental Conditions | |

| Presence of Esterases | Increases rate scispace.comnih.gov |

| Non-neutral pH (Acidic or Basic) | Increases rate researchgate.netupc.edu |

| Higher Temperature | Increases rate upc.edu |

| This table summarizes the key factors influencing the degradation kinetics of poly(isohexylcyanoacrylate) materials. |

Research on Poly Isohexylcyanoacrylate in Advanced Material Formulations

Copolymerization Studies involving Isohexylcyanoacrylate

Copolymerization represents a key strategy to tailor the physicochemical properties of polymers. In the context of isohexylcyanoacrylate, copolymerization studies have been undertaken to modulate characteristics such as degradation rate, drug release profiles, and surface properties.

One area of investigation involves the copolymerization of isohexylcyanoacrylate with other alkyl cyanoacrylates. For instance, copolymers of n-butyl cyanoacrylate (BCA) and 2-octyl cyanoacrylate have been synthesized to create core-shell type nanoparticles. This approach allows for the fine-tuning of the polymer's degradation kinetics, which is a critical factor in controlled drug release. The rationale behind this is that the length of the alkyl chain in poly(alkyl cyanoacrylate) (PACA) polymers influences their degradation rate; longer chains generally lead to slower degradation. nih.gov

Another avenue of research is the synthesis of copolymers with functional monomers to introduce specific chemical moieties. For example, the copolymerization of butyl cyanoacrylate with propargyl cyanoacrylate results in nanocapsules with surface alkyne groups. These groups can then be utilized for post-polymerization modification via "click" chemistry, enabling the attachment of various molecules to the nanoparticle surface.

The table below summarizes key findings from copolymerization studies involving alkyl cyanoacrylates, which provide a basis for understanding the potential of isohexylcyanoacrylate copolymers.

| Copolymer System | Key Findings | Reference |

| Poly(n-butyl cyanoacrylate-co-2-octyl cyanoacrylate) | Formation of core-shell nanoparticles with tunable degradation rates. | |

| Poly(butyl cyanoacrylate-co-propargyl cyanoacrylate) | Synthesis of nanocapsules with surface alkyne groups for functionalization. |

Development of Hybrid Polymeric Architectures

Hybrid polymeric architectures combine the properties of different materials to create novel functionalities. In the context of poly(isohexylcyanoacrylate), this involves integrating the polymer with other organic or inorganic components. These hybrid structures are designed to enhance properties such as biocompatibility, targeting specificity, and therapeutic efficacy.

One common approach is the development of polymer-based hybrid nanostructures where a polymeric matrix, such as PIHCA, encapsulates or is conjugated with other materials. For instance, the incorporation of inorganic nanoparticles within a PIHCA matrix can impart magnetic or imaging capabilities to the resulting hybrid material. While specific examples focusing solely on PIHCA are not extensively detailed in the provided search results, the principles of creating hybrid architectures with other poly(alkylcyanoacrylates) like poly(n-butyl cyanoacrylate) (PBCA) are well-established and applicable.

The development of these hybrid systems often involves surface modification and the use of polymers like polyethylene (B3416737) glycol (PEG) to improve biocompatibility and circulation time. The combination of a biodegradable polymer like PIHCA with other functional components opens up possibilities for creating multifunctional platforms for simultaneous diagnosis and therapy.

Engineering of Polymeric Nanostructures for Controlled Release Research

A significant body of research on poly(isohexylcyanoacrylate) is dedicated to its use in engineering polymeric nanostructures for controlled release applications. These nanostructures, which include nanospheres and nanocapsules, serve as carriers for various bioactive compounds. researchgate.netresearchgate.netresearchgate.netmdpi.comnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netub.edumdpi.comtaylorfrancis.comnih.govutm.mynih.govuni-regensburg.denih.govnih.govmdpi.comrjptonline.orgnih.gov

The controlled release of molecules from poly(isohexylcyanoacrylate) matrices is governed by several key design principles. The degradation of the polymer matrix is a primary mechanism for release. The rate of degradation is influenced by the length of the alkyl chain, with longer chains like isohexyl leading to slower degradation and consequently, a more sustained release profile. nih.gov

Other factors that affect the release kinetics include:

Polymer Molecular Weight: Lower molecular weight polymers tend to degrade more rapidly, which can influence the release rate.

Polymer Crystallinity: A higher degree of crystallinity can result in slower drug release.

Drug-Polymer Interactions: The nature of the interaction between the encapsulated molecule and the polymer matrix can impact the release profile.

Porosity of the Matrix: The porosity of the polymeric nanoparticle can affect the diffusion of the encapsulated substance.

The following table outlines the key factors influencing molecular release from polymeric matrices.

| Factor | Influence on Release Rate |

| Alkyl Chain Length | Longer chains decrease the degradation rate, leading to slower release. |

| Molecular Weight | Lower molecular weight can lead to faster degradation and release. |

| Crystallinity | Higher crystallinity can slow down the release. |

| Drug Loading | Can influence the release profile. |

| Porosity | Higher porosity can facilitate faster diffusion and release. |

Surface functionalization is a critical aspect of designing advanced nanocarriers, as it can significantly impact their stability, biocompatibility, and interaction with biological systems. For poly(isohexylcyanoacrylate) nanostructures, surface modification is employed to achieve several objectives.

One common strategy is the coating of nanoparticles with hydrophilic polymers such as polysaccharides (e.g., dextran) or polyethylene glycol (PEG). frontiersin.org This coating can reduce the hydrophobicity of the particle surface, which in turn can minimize recognition by the reticuloendothelial system and prolong circulation time in the body. For example, methoxy (B1213986) poly(ethylene glycol)-grafted poly(isohexylcyanoacrylate) (MePEG-PIHCA) nanoparticles have been shown to have a more hydrophilic surface compared to PIHCA nanoparticles stabilized with dextran (B179266) 70. frontiersin.org

Functionalization can also be used to attach targeting ligands to the nanoparticle surface, enabling active targeting to specific cells or tissues. This can be achieved through various chemical conjugation techniques, including "click" chemistry, which allows for the efficient and specific attachment of molecules. The ability to modify the surface of PIHCA nanoparticles is crucial for developing targeted drug delivery systems.

Poly(isohexylcyanoacrylate) is a versatile component for integration into multi-component nanocarrier systems. These systems are designed to combine multiple functionalities, such as carrying different therapeutic agents, incorporating imaging agents, and having targeting capabilities.

PIHCA can form the core of a nanocarrier, encapsulating a therapeutic agent, while the surface can be modified with other components. For instance, PIHCA nanoparticles have been coated with polysorbate 80 (Tween 80) to enhance their ability to cross the blood-brain barrier for the treatment of brain tumors.

Furthermore, PIHCA can be part of more complex architectures like nanocapsules, which consist of an oily core surrounded by a polymeric shell. researchgate.netresearchgate.net This structure is particularly suitable for encapsulating lipophilic drugs. researchgate.netnih.gov The oily core can be a triglyceride or the drug itself, and the PIHCA shell controls the release of the encapsulated substance. researchgate.net The development of such multi-component systems highlights the adaptability of PIHCA in creating sophisticated and effective nanocarriers.

Methodological Advancements in Polymeric Formulation Techniques

The properties and performance of poly(isohexylcyanoacrylate) nanoparticles are highly dependent on the formulation techniques used for their preparation. Research in this area has focused on developing and optimizing methods to control particle size, drug loading, and stability.

The most common method for preparing PACA nanoparticles is emulsion polymerization. This technique involves the polymerization of the cyanoacrylate monomer in an acidic aqueous medium containing a stabilizer, such as dextran 70 or poloxamers. mdpi.com Factors such as the concentration of the stabilizer, the pH of the polymerization medium, and the stirring speed can significantly influence the final particle size. researchgate.netmdpi.com

Another technique is interfacial polymerization, which is used to form nanocapsules. researchgate.netresearchgate.netresearchgate.net In this method, the monomer is dissolved in an organic phase, which is then emulsified in an aqueous phase containing a stabilizer. Polymerization occurs at the interface of the oil and water phases, resulting in the formation of a polymeric shell around the oil droplets. researchgate.net

Recent advancements also include the use of nanoprecipitation, also known as the solvent displacement method. This technique involves dissolving the polymer and the drug in a water-miscible organic solvent and then adding this solution to an aqueous phase, causing the polymer to precipitate and form nanoparticles. A simple method for the separation and purification of PIHCA nanoparticles using ultracentrifugation onto a sucrose (B13894) gradient has also been developed. These methodological advancements are crucial for producing well-defined and reproducible PIHCA-based nanocarriers for various applications.

Emerging Research Directions and Methodological Innovations

Novel Synthetic Approaches for Isohexylcyanoacrylate Derivatives

The synthesis of isohexylcyanoacrylate monomers and their subsequent polymerization are foundational to the development of new materials. While the fundamental chemistry of cyanoacrylate synthesis is well-established, ongoing research is focused on creating derivatives with enhanced properties and functionalities. These novel synthetic approaches are often aimed at modifying the alkyl ester group to control the physicochemical properties of the resulting polymer, such as its degradation rate, biocompatibility, and mechanical strength.

One area of exploration is the introduction of functional groups into the isohexyl side chain. This can be achieved through multi-step organic synthesis, starting with a functionalized alcohol corresponding to the desired side chain. For instance, the incorporation of biodegradable linkages or pendant groups for bioconjugation could expand the utility of PIHCA in drug delivery and tissue engineering. While specific literature on the synthesis of a wide array of isohexylcyanoacrylate derivatives is nascent, the synthetic strategies employed for other cyanoacrylates, such as the Knoevenagel condensation of a cyanoacetate (B8463686) with formaldehyde (B43269), provide a robust framework that can be adapted for isohexylcyanoacrylate and its novel variants.

The development of new initiator systems for the anionic polymerization of isohexylcyanoacrylate is another active area of research. The choice of initiator can significantly influence the molecular weight, molecular weight distribution, and end-group functionality of the polymer, all of which are critical determinants of its performance. Researchers are investigating organocatalysts and more complex initiating systems to achieve greater control over the polymerization process, leading to polymers with precisely defined architectures.

Advanced Spectroscopic and Microscopic Probes for Polymerization and Degradation Dynamics

Understanding the kinetics of polymerization and the mechanisms of degradation is crucial for the rational design of poly(isohexylcyanoacrylate)-based materials. Advanced analytical techniques are providing unprecedented insights into these dynamic processes at the molecular level.

Spectroscopic Techniques:

Vibrational spectroscopy, particularly Raman spectroscopy, has proven to be a powerful tool for real-time, non-invasive monitoring of cyanoacrylate polymerization. mdpi.com By tracking the disappearance of the C=C stretching vibration of the monomer and the appearance of the C-C backbone vibrations of the polymer, researchers can quantitatively assess the polymerization kinetics. mdpi.com This technique allows for the investigation of the influence of various factors, such as initiator concentration, temperature, and the presence of inhibitors or accelerators, on the rate and extent of polymerization. mdpi.com

Fluorescence spectroscopy is another valuable technique, especially for studying the degradation of poly(alkyl cyanoacrylate) (PACA) nanoparticles. By encapsulating environmentally sensitive fluorescent probes within the nanoparticles, changes in the local microenvironment during polymer degradation can be monitored. For instance, the fluorescence emission and lifetime of certain dyes are dependent on the hydrophobicity of their surroundings, providing a sensitive measure of polymer chain scission and the release of encapsulated agents.

| Spectroscopic Technique | Application in Isohexylcyanoacrylate Research | Information Gained |

| Raman Spectroscopy | Real-time monitoring of polymerization | Polymerization kinetics, influence of reaction conditions |

| Fluorescence Spectroscopy | Studying nanoparticle degradation | Polymer degradation rates, drug release mechanisms |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characterization of polymer structure and degradation products | Identification of functional groups, analysis of degradation byproducts |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of polymer structure and purity | Chemical structure of monomer and polymer, tacticity |

Microscopic Techniques:

High-resolution microscopy techniques are indispensable for visualizing the morphology of poly(isohexylcyanoacrylate) materials and their changes during degradation.

Scanning Electron Microscopy (SEM): SEM provides detailed information about the surface topography and morphology of PIHCA nanoparticles and films. It is frequently used to observe changes in particle size and shape during degradation studies. For example, studies on other PACA nanoparticles have used SEM to visualize the erosion and breakdown of the particles over time in physiological buffers.

Transmission Electron Microscopy (TEM): TEM offers higher resolution images, allowing for the visualization of the internal structure of nanoparticles. This can be particularly useful for understanding how drugs are encapsulated within a PIHCA matrix and how the internal morphology changes as the polymer degrades.

Atomic Force Microscopy (AFM): AFM is a powerful tool for characterizing the surface properties of polymer films at the nanoscale. It can be used to measure surface roughness and to track changes in surface morphology during degradation with high spatial resolution.

Computational Modeling and Simulation of Isohexylcyanoacrylate Polymerization and Polymer Behavior

Computational modeling and simulation are becoming increasingly important in polymer science, offering a way to predict material properties and to understand complex processes at a molecular level that are difficult to probe experimentally. northwestern.edumdpi.com While specific computational studies on isohexylcyanoacrylate are limited, the methodologies developed for other polymers are directly applicable.

Molecular dynamics (MD) simulations can be employed to model the polymerization process, providing insights into chain growth, termination, and the influence of the solvent and initiator on the final polymer structure. easychair.org These simulations can also be used to predict the conformational behavior of single polymer chains and the bulk properties of the material, such as its glass transition temperature and mechanical modulus.

Furthermore, computational models can be used to study the degradation of poly(isohexylcyanoacrylate). By simulating the interaction of the polymer with water molecules and enzymes, researchers can gain a better understanding of the degradation mechanism, whether it proceeds via surface erosion or bulk degradation. northwestern.edu Quantum mechanical calculations can be used to investigate the electronic structure of the cyanoacrylate monomer and to model the reaction pathways of polymerization and hydrolysis.

The integration of computational modeling with experimental data is a powerful approach for accelerating the design of new PIHCA-based materials with optimized properties for specific applications.

| Computational Method | Application in Isohexylcyanoacrylate Research | Predicted Properties/Insights |

| Molecular Dynamics (MD) Simulations | Modeling polymerization and polymer behavior | Polymer chain conformation, bulk material properties (e.g., Tg), diffusion of encapsulated molecules |

| Quantum Mechanical (QM) Calculations | Investigating reaction mechanisms | Electronic structure of monomer, polymerization and degradation pathways |

| Kinetic Monte Carlo Simulations | Simulating polymerization kinetics | Molecular weight distribution, polymer microstructure |

Interdisciplinary Research in Poly(isohexylcyanoacrylate) Science

The most significant advances in the science of poly(isohexylcyanoacrylate) are occurring at the interface of multiple scientific disciplines. The development of PIHCA for biomedical applications, in particular, requires a highly interdisciplinary approach, bringing together expertise from chemistry, materials science, biology, and medicine.

A prime example of this interdisciplinary synergy is the use of poly(isohexylcyanoacrylate) nanoparticles for the treatment of glioblastoma, a highly aggressive brain cancer. nih.gov In this research, polymer chemists synthesize and characterize the nanoparticles, materials scientists optimize their size, surface properties, and drug loading capacity, and cancer biologists and pharmacologists evaluate their efficacy and toxicity in cell culture and animal models. nih.gov This collaborative effort has demonstrated that doxorubicin-loaded PIHCA nanoparticles can be more effective than the free drug in treating glioblastoma in animal models, highlighting the potential of this polymer in advanced drug delivery systems. nih.gov

The development of new medical adhesives and sealants based on isohexylcyanoacrylate is another area where interdisciplinary research is crucial. researchgate.netnih.gov This involves not only the synthesis of novel cyanoacrylate formulations with improved adhesive strength and biocompatibility but also a deep understanding of tissue mechanics and wound healing processes. Collaboration between polymer scientists and surgeons is essential to ensure that new adhesive technologies meet the practical needs of the clinical setting.

The future of poly(isohexylcyanoacrylate) research will undoubtedly be shaped by continued collaboration across these and other disciplines. The integration of knowledge from fields such as nanotechnology, toxicology, and regulatory science will be essential for the successful translation of promising laboratory findings into real-world applications that can benefit society.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.